2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the second position and a trifluoroethoxy group at the third position.
Mechanism of Action
Target of Action
It is synthesized from 3-amino-2-chloropyridine , suggesting it may interact with similar biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-3-hydroxy pyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with different substitution pattern.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Another pyridine derivative with additional methyl and chloromethyl groups
Uniqueness
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoroethoxy groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMJBMTEOTFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036188 | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256473-04-8 | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256473-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine?
A1: this compound is an organic compound featuring a pyridine ring with two key substituents: []
Q2: How is this compound synthesized?
A2: The synthesis of this compound can be achieved through different approaches:
- Reaction with 2-chloro-1,1,1-trifluoroethane: This method involves reacting 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane. []
- Reaction with 2,2,2-trifluoroethanol: An alternative route involves using 2-chloro-3-aminopyridine as a starting material, which reacts with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol. []
Q3: What are the potential applications of this compound?
A3: While research is ongoing, the structural features and reported biological activity of this compound suggest potential applications in various fields:
- Fungicidal Activity: Preliminary bioassays indicate that this compound exhibits promising fungicidal activity. [] Further research is necessary to explore its effectiveness against specific fungal species and potential mechanisms of action.
- Chemical Intermediate: This compound can serve as a versatile building block for synthesizing more complex molecules. For instance, it can be used to synthesize 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide through a series of reactions involving mercaptylation, chlorination, and amination. [] This highlights its potential in medicinal chemistry and the development of new bioactive compounds.
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